molecular formula C6H7BFNO3 B594035 2-Fluoro-5-methoxypyridine-3-boronic acid CAS No. 1253577-76-2

2-Fluoro-5-methoxypyridine-3-boronic acid

Cat. No.: B594035
CAS No.: 1253577-76-2
M. Wt: 170.934
InChI Key: GUGFLRVPERPDJR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-3-boronic acid (CAS 1253577-76-2) is a high-value boronic acid derivative widely employed as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C6H7BFNO3 and it has a molecular weight of 170.93 g/mol . This compound is a vital reagent in the synthesis of complex molecules for pharmaceutical research. It is specifically utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl structures, which are common scaffolds in active pharmaceutical ingredients . For instance, related fluorinated and methoxylated pyridine boronic acids have been used in the synthesis of novel epibatidine analogs for probing nicotinic acetylcholine receptors (nAChRs) . The presence of both the boronic acid group and the fluorine and methoxy substituents on the pyridine ring makes it a versatile and valuable intermediate for structure-activity relationship (SAR) studies and drug discovery programs. The compound should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-fluoro-5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGFLRVPERPDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Methoxypyridine 3 Boronic Acid and Its Derivatives

Direct Borylation Approaches

Direct borylation methods offer an efficient route to introduce a boronic acid moiety onto a pyridine (B92270) scaffold. Among these, palladium-catalyzed cross-coupling reactions are of significant industrial and academic importance due to their tolerance of various functional groups and generally mild reaction conditions.

Palladium-Catalyzed Borylation of Halopyridines

The palladium-catalyzed borylation of halopyridines, particularly bromo- and chloropyridines, is a cornerstone in the synthesis of pyridylboronic acids. This transformation typically involves the reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and regioselectivity in the borylation of substituted pyridines. A variety of phosphine (B1218219) ligands have been developed to enhance the catalytic activity of palladium. For instance, bulky and electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated high efficacy in the borylation of aryl and heteroaryl chlorides and bromides. These ligands facilitate the oxidative addition of the palladium(0) to the aryl halide and subsequent steps in the catalytic cycle.

The development of palladium precatalysts has also been a significant advancement, offering more stable and readily activated catalyst sources compared to using palladium(II) salts like Pd(OAc)₂ directly. These precatalysts can rapidly form the active Pd(0) species under the reaction conditions.

Catalyst System ComponentRole in BorylationExamples
Palladium Source The active metal center for the catalytic cycle.Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts
Ligand Stabilizes the palladium center and modulates its reactivity and selectivity.SPhos, XPhos, PPh₃, (1-Ad)₂P(O)H
Boron Reagent The source of the boronic ester group.Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄)
Base Activates the boron reagent and facilitates the transmetalation step.KOAc, K₃PO₄, K₂CO₃

This table provides an overview of common components in palladium-catalyzed borylation reactions.

The reaction conditions play a pivotal role in the success of palladium-catalyzed borylation. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), as well as less polar solvents like toluene.

The temperature is another critical parameter that needs to be optimized for each specific substrate and catalyst system. While some highly active catalyst systems can operate at room temperature, others require elevated temperatures to achieve reasonable reaction rates.

The base is essential for the catalytic cycle, with common choices including potassium acetate (B1210297) (KOAc), potassium phosphate (B84403) (K₃PO₄), and potassium carbonate (K₂CO₃). The strength and nature of the base can significantly impact the reaction outcome.

Lithiation-Trapping Strategies for Pyridylboronic Acid Synthesis

Lithiation-trapping strategies provide a powerful alternative for the synthesis of pyridylboronic acids, especially when direct borylation methods are not feasible or lead to poor regioselectivity. These methods involve the generation of a lithiated pyridine intermediate, which is then "trapped" with an electrophilic boron source.

Lithiation-Trapping Strategies for Pyridylboronic Acid Synthesis

Directed ortho-Metalation and Electrophilic Trapping with Borate (B1201080) Esters

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. avantorsciences.combris.ac.uk This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and directs deprotonation to the adjacent ortho position. nih.govguidechem.com The methoxy (B1213986) group is a well-established DMG. avantorsciences.combris.ac.uk

In the context of 2-Fluoro-5-methoxypyridine, the methoxy group at the 5-position can direct lithiation to the C4 or C6 position. However, the fluorine atom at the 2-position also has a directing effect and can influence the site of metalation. The interplay of these directing groups determines the regiochemical outcome. Once the lithiated intermediate is formed, it is reacted with a borate ester, typically triisopropyl borate or trimethyl borate, to form the corresponding boronate ester, which upon acidic workup yields the boronic acid. avantorsciences.com

Bromine-Lithium Exchange and Subsequent Borate Ester Reaction

For substrates where direct C-H lithiation is challenging or not regioselective, a bromine-lithium exchange reaction is a highly effective alternative. This method starts with a brominated precursor, such as 3-Bromo-5-fluoro-2-methoxypyridine (B1520508). Treatment of this compound with a strong organolithium base, most commonly n-butyllithium, at low temperatures (typically -78 °C) results in a rapid exchange of the bromine atom for a lithium atom. nih.gov This generates a specific lithiated intermediate, (2-fluoro-5-methoxypyridin-3-yl)lithium.

This newly formed organolithium species is then quenched with an electrophilic boron reagent, such as triisopropyl borate. nih.gov The reaction is typically followed by an acidic workup to hydrolyze the resulting boronate ester to the desired 2-Fluoro-5-methoxypyridine-3-boronic acid. This method offers excellent regiocontrol as the position of the boronic acid is dictated by the initial position of the bromine atom. A general procedure involves dissolving the bromopyridine in an anhydrous solvent like THF, cooling to -78 °C, adding n-butyllithium, stirring for a short period, and then adding the borate ester. nih.gov

Lithiation StrategyStarting Material RequirementKey ReagentsAdvantages
Directed ortho-Metalation (DoM) Pyridine with a directing group (e.g., -OCH₃).Strong lithium base (e.g., n-BuLi, LDA), Borate ester.Utilizes C-H activation, atom-economical.
Bromine-Lithium Exchange Brominated pyridine.Strong lithium base (e.g., n-BuLi), Borate ester.High regioselectivity, predictable outcome.

This interactive table compares the key features of the two main lithiation-trapping strategies for the synthesis of pyridylboronic acids.

Radical Borylation Mechanisms in Pyridine Boronic Acid Synthesis

A significant advancement in the synthesis of aryl and heteroaryl boronic acids is the development of transition-metal-free radical borylation reactions. researchgate.net This approach provides a mild and cost-effective alternative to traditional palladium-catalyzed methods. organic-chemistry.org A key strategy involves the selective cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. researchgate.netacs.org

The proposed mechanism for this pyridine-catalyzed reaction begins with the interaction of a base, such as a methoxide, with a diboron reagent like bis(pinacolato)diboron (B2pin2). organic-chemistry.org This interaction generates radical species through a single electron transfer (SET) process, leading to the formation of a pyridine-stabilized boryl radical. organic-chemistry.orgresearchgate.net Concurrently, the halo-pyridine precursor undergoes a carbon-halogen bond activation, also promoted by a base, to generate the corresponding pyridine radical. thieme.de The subsequent trapping of this aryl radical by the stabilized boryl radical forms the C-B bond, yielding the desired aryl boronate ester product. researchgate.net

The use of pyridine or its derivatives is crucial as it stabilizes the boryl radical intermediate. researchgate.net Electron paramagnetic resonance (EPR) studies have provided evidence for the formation of these radical species, supporting the proposed radical-based mechanism. organic-chemistry.org This methodology is noted for its operational simplicity, broad substrate scope including heteroaryl halides, and potential for scalability. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Pyridine-Catalyzed Radical Borylation

FeatureDescriptionSource
Catalysis Transition-metal-free; catalyzed by pyridine derivatives. organic-chemistry.org
Mechanism Involves selective cross-coupling of an aryl radical and a pyridine-stabilized boryl radical via a Single Electron Transfer (SET) process. organic-chemistry.orgresearchgate.net
Conditions Mild reaction conditions, often using inexpensive diboron reagents. organic-chemistry.org
Substrate Scope Broad, including electron-donating, electron-deficient, and sterically hindered haloarenes and heteroaryl halides. organic-chemistry.org
Advantages Operational simplicity, cost-effectiveness, and scalability. organic-chemistry.orgresearchgate.net

Precursor Synthesis and Functional Group Interconversion

The synthesis of the target boronic acid is critically dependent on the availability of a suitably functionalized precursor, typically a halogenated pyridine containing the required fluorine and methoxy substituents at the correct positions.

Synthesis of Halogenated and Methoxy-Substituted Pyridine Intermediates

The construction of the 2-fluoro-5-methoxy-3-halopyridine scaffold is the foundational step. This requires precise control over the introduction of each functional group onto the pyridine ring.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods. A common and effective route is a modification of the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like tetrafluoroboric acid. google.com

For the synthesis of a precursor like 2-methoxy-5-fluoropyridine, a viable starting material is 2-methoxy-5-aminopyridine. google.com The synthesis process involves dissolving this amino-substituted pyridine in an acid, followed by cooling and the addition of a nitrite (B80452) source (e.g., sodium nitrite) to form the diazonium intermediate. Subsequent reaction with a fluorinating agent, such as tetrafluoroboric acid, leads to the formation of 2-methoxy-5-fluoropyridine. google.com Alternative starting materials could include 2-aminopyridine, which can be functionalized through a sequence of nitration, reduction, diazotization, and fluorination. researchgate.net

With the 2-methoxy-5-fluoropyridine intermediate in hand, the next step is a regioselective halogenation to install a handle for the subsequent borylation reaction. The position of this halogenation is directed by the electronic effects of the existing methoxy and fluorine substituents. For the synthesis of this compound, a halogen is required at the C-3 position.

A documented procedure involves the bromination of 2-methoxy-5-fluoropyridine. google.com This reaction, when carried out with a suitable brominating agent, yields the desired 2-methoxy-3-bromo-5-fluoropyridine. The directing effects of the C-5 methoxy group and the C-2 fluoro group guide the electrophilic bromine to the C-3 position. Similarly, the synthesis of 2-bromo-5-methoxypyridine (B47582) can be achieved from 5-methoxy-pyridin-2-ylamine through a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite. chemicalbook.com These methods highlight the importance of precursor control to achieve the specific isomer required for the final product.

Transformation of Boronate Esters to Boronic Acids

Borylation reactions, including radical borylation and metal-catalyzed cross-coupling, typically yield boronate esters rather than free boronic acids. arkat-usa.orgorganic-chemistry.org These esters, most commonly pinacol (B44631) esters, are more stable to air and chromatography than their corresponding boronic acids. nih.gov Therefore, a final deprotection step is required to furnish the target boronic acid.

The conversion of a pinacol boronate ester to a boronic acid is most frequently achieved through hydrolysis. researchgate.net However, pinacol boronate esters are often susceptible to premature hydrolysis, which can complicate analysis and purification. researchgate.nettandfonline.com The stability of the ester and the ease of its hydrolysis can be influenced by several factors, including the stationary phase used in chromatography and the pH of the mobile phase. tandfonline.com

Standard deprotection protocols often involve acidic hydrolysis. nih.gov This can be accomplished by treating the boronate ester with an acidic aqueous solution, such as dilute hydrochloric acid. guidechem.com The reaction drives the equilibrium from the stable ester to the boronic acid and pinacol. researchgate.net

However, this process can be reversible, and issues with functional group compatibility under strong acidic conditions can arise. researchgate.netresearchgate.net To overcome these challenges, alternative two-step procedures have been developed. One such method involves the transesterification of the pinacol boronate ester with diethanolamine (B148213) (DEA), followed by a milder acidic hydrolysis to yield the boronic acid. nih.gov Another approach is the conversion of the boronate ester to a potassium trifluoroborate salt using potassium hydrogen difluoride (KHF2), which can then be hydrolyzed to the boronic acid under mild conditions. researchgate.net

Table 2: Selected Methods for Deprotection of Pinacol Boronate Esters

MethodReagents/ConditionsAdvantages/DisadvantagesSource
Acidic Hydrolysis Dilute aqueous acid (e.g., HCl)Simple, direct method. Can be reversible; harsh conditions may not be suitable for all functional groups. nih.govguidechem.com
Transesterification/ Hydrolysis 1. Diethanolamine (DEA) 2. Dilute aqueous acidMilder conditions, short reaction time, ease of product isolation. Two-step process. nih.gov
Trifluoroborate Intermediate 1. Potassium hydrogen difluoride (KHF2) 2. Acidic hydrolysis (e.g., with TMSCl)Mild deprotection. Two-step process. researchgate.net
Oxidative Cleavage Sodium periodate (B1199274) (NaIO4)Alternative to hydrolysis. Strong oxidant, may not be compatible with all substrates. researchgate.net
Synthesis and Reactivity of the Pinacol Ester of this compound

The pinacol ester of this compound is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions. While specific literature detailing the synthesis of this exact isomer is not extensively published, its preparation can be inferred from established methodologies for analogous pyridine boronic acid pinacol esters. A prevalent method is the palladium-catalyzed Miyaura borylation. organic-chemistry.org This typically involves the cross-coupling of a halogenated pyridine precursor, such as 3-bromo-2-fluoro-5-methoxypyridine, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

A general procedure for a similar transformation, the synthesis of 2-aminoarylboronic acid pinacol esters from 2-bromoanilines, involves refluxing the bromo-precursor with B₂pin₂ in a solvent like 1,4-dioxane, using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like triethylamine. nih.gov It is highly probable that the synthesis of this compound pinacol ester would follow a similar pathway.

The reactivity of this pinacol ester is primarily characterized by its participation in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, allowing the pyridyl moiety to be coupled with various aryl, heteroaryl, or vinyl halides and triflates. nih.govclaremont.edu The fluorine and methoxy substituents on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic ester in these catalytic cycles. For instance, fluorinated substituents have been shown to affect the yield in some Suzuki coupling reactions. nih.gov The pinacol ester serves as a stable, isolable intermediate that, under the appropriate basic conditions, hydrolyzes in situ to the more reactive boronic acid during the coupling process. nih.gov

Green Chemistry Principles in Synthesis

The synthesis of pyridine boronic acids and their derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use more environmentally benign materials.

Aqueous Reaction Media for Borylation Processes

Traditionally, borylation reactions are conducted in anhydrous organic solvents. However, a significant advancement towards greener synthesis is the use of aqueous media. Research has demonstrated that palladium-catalyzed Miyaura borylation can be effectively performed in water, which is particularly relevant for the synthesis of active pharmaceutical ingredient (API) intermediates. organic-chemistry.org The use of deep-eutectic solvents (DESs), which are biodegradable and environmentally friendly mixtures (e.g., choline (B1196258) chloride and glycerol), also represents a promising alternative for Pd-catalyzed Miyaura borylations. nih.gov

In some Suzuki-Miyaura coupling reactions that use boronic acid pinacol esters, the addition of water has been found to be beneficial. Water can facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more reactive in the catalytic cycle. nih.gov This can lead to more efficient couplings at lower temperatures. nih.gov

Below is a table summarizing catalyst systems used in aqueous or green solvent borylation.

Catalyst SystemSubstrate ExampleSolvent SystemKey FindingsReference
Pd₂(dba)₃ / XPhos(Hetero)aromatic halidesCholine Chloride/GlycerolEfficient borylation in a biodegradable deep-eutectic solvent. nih.gov
Pd(dppf)Cl₂PyFluor / Thiophene boronic esterDioxane / Water (4:1)Addition of water improved reaction efficiency by hydrolyzing the boronic ester. nih.gov

Solvent-Free or Reduced-Solvent Methodologies

A key strategy in green chemistry is the reduction or complete elimination of volatile organic solvents. In the context of pyridine boronic acid synthesis, iridium-catalyzed C-H activation and borylation has emerged as a powerful, atom-economical approach. nih.gov These reactions can often be performed neatly, meaning without any solvent. nih.govacs.org The liquid borylating agent, such as pinacolborane, can serve as the reaction medium, dissolving the substrate and catalyst. acs.org This method is compatible with a range of functional groups, including alkoxy and halo groups. nih.govdigitellinc.com

Another solvent-free approach is mechanochemical borylation, where mechanical force, for instance in a ball mill, promotes the reaction between an aryl halide and a diboron reagent in the presence of a palladium catalyst. organic-chemistry.org These near-neat or solvent-free methods significantly reduce solvent waste and can lead to more efficient processes. rsc.org

The table below outlines examples of solvent-free borylation methodologies.

MethodCatalyst/ReagentsConditionsKey FeaturesReference
Iridium-Catalyzed C-H Borylation[Ir(OMe)COD]₂ / dtbpy, PinacolboraneNeat, 80 °CSolvent-free, high atom economy, good functional group tolerance. nih.govacs.org
Mechanochemical Miyaura BorylationPalladium catalyst, B₂pin₂Electromagnetic MillSolvent-free, promoted by mechanical force. organic-chemistry.org
Near-Neat BorylationPalladium catalyst, B(Epin)High concentration in a green solventReduces waste and allows for one-pot borylation/Suzuki-Miyaura couplings. rsc.org

Recyclable Catalytic Systems in Pyridine Boronic Acid Synthesis

The use of precious metal catalysts like iridium and palladium necessitates their recovery and reuse to improve cost-effectiveness and sustainability. Heterogeneous catalysts, where the active metal is immobilized on a solid support, are a primary solution.

For iridium-catalyzed C-H borylation, a recyclable catalyst has been developed by supporting a bipyridine-iridium complex on mesoporous silica (B1680970) (SBA-15). researchgate.net This heterogeneous catalyst demonstrates good activity for the borylation of various substrates and can be easily recovered by simple filtration and washing, allowing for repeated use with only a modest decrease in catalytic rate. researchgate.net Similarly, rhodium catalysts have also been explored for C-H borylation under photochemical conditions. acsgcipr.org

For palladium-catalyzed Miyaura borylations, a recyclable system using Pd₂(dba)₃ with an XPhos ligand in polyethylene (B3416737) glycol (PEG)-2000 has been developed for the borylation of aryl chlorides. organic-chemistry.org

The following table summarizes key recyclable catalytic systems.

Catalyst SystemSupport/MatrixReaction TypeRecyclability PerformanceReference
Iridium-Bipyridine ComplexMesoporous Silica (SBA-15)C-H BorylationEasily recovered and reused with a modest decrease in catalytic rate. researchgate.net
Pd₂(dba)₃ / XPhosPolyethylene Glycol (PEG)-2000Miyaura BorylationRecyclable system for borylation of aryl chlorides. organic-chemistry.org

Synthesis and Manufacturing Processes

Overview of Common Synthetic Routes

While specific, detailed industrial synthesis procedures for (5-Fluoro-2-methoxypyridine-3-yl)boronic acid are often proprietary, a plausible synthetic pathway can be inferred from established methods for preparing substituted pyridinylboronic acids. A common strategy involves the synthesis of a halogenated pyridine (B92270) precursor, which is then converted to the boronic acid. A likely route starts with the formation of 3-bromo-5-fluoro-2-methoxypyridine (B1520508), followed by a metal-halogen exchange and subsequent borylation.

Other Metal-Catalyzed Coupling Reactions

Key Starting Materials and Reagents

A potential synthesis could begin with 2-methoxy-5-aminopyridine. pearson.com This starting material can undergo a Sandmeyer-type reaction, first via diazotization with nitrous acid, followed by fluorination to yield 2-methoxy-5-fluoropyridine. pearson.com This intermediate is then brominated to produce 3-bromo-5-fluoro-2-methoxypyridine. The final conversion to the boronic acid would involve this bromo-precursor, an organolithium reagent like n-butyllithium for the metal-halogen exchange, and a trialkyl borate (B1201080), such as triisopropyl borate, as the boron source.

Reaction Mechanisms and Conditions

Fluorination and Bromination : The initial steps involve electrophilic aromatic substitution on the pyridine ring to install the fluoro and bromo groups at the desired positions. pearson.com

Borylation via Lithium-Halogen Exchange : The key step is the conversion of the C-Br bond to a C-B bond. This is typically achieved by reacting 3-bromo-5-fluoro-2-methoxypyridine with an organolithium reagent at low temperatures (e.g., -78°C) to form a lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final (5-Fluoro-2-methoxypyridin-3-yl)boronic acid. nih.gov

Industrial-Scale Manufacturing and Purification Considerations

On an industrial scale, factors such as cost of starting materials, reaction safety, yield, and purity are paramount. The use of cryogenic conditions for the lithium-halogen exchange step can be challenging and costly to implement on a large scale. Purification is typically achieved through recrystallization or column chromatography. Ensuring the final product is free of inorganic boron impurities and residual metal catalysts is critical, especially for applications in medicinal chemistry.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Precursor Development

Complex Molecule Construction

The true power of this reagent lies in its ability to participate in reactions that build molecular complexity rapidly. Its application in the synthesis of poly-heterocyclic systems, incorporation into natural product-like cores, and its potential use in elegant cascade and multicomponent reactions are areas of significant interest.

Synthesis of Poly-Heterocyclic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key players in this transformation. 2-Fluoro-5-methoxypyridine-3-boronic acid is an ideal candidate for such reactions, enabling the linkage of its pyridyl core to a wide array of other heterocyclic systems. The fluorine and methoxy (B1213986) substituents can influence the electronic properties of the pyridine (B92270) ring, potentially modulating the reactivity and outcome of these coupling reactions. For instance, the coupling of this boronic acid with various halogenated heterocycles can lead to the formation of bi- or poly-heterocyclic structures that are often found in biologically active molecules.

Incorporation into Natural Product Core Structures

Natural products often feature complex, highly functionalized heterocyclic cores. While direct examples of the incorporation of this compound into natural product total synthesis are not yet widely reported in the literature, its potential is evident. Synthetic chemists often employ building blocks that can introduce specific functionalities and structural motifs found in nature. The substituted pyridine ring of this compound could serve as a key fragment in the retrosynthetic analysis of complex natural products or their analogues.

Cascade and Multicomponent Reactions Featuring the Compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The boronic acid functionality can participate in Petasis-type reactions, a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. While specific examples utilizing this compound in such reactions are not extensively documented, its structure lends itself to this type of transformation, offering a direct route to complex, substituted aminopyridine derivatives.

Strategic Utility in Precursor Synthesis for Medicinal Chemistry

In the field of medicinal chemistry, the focus is often on the development of novel molecules with therapeutic potential. This compound serves as a valuable starting material for the synthesis of more complex "synthons" and for the generation of "privileged scaffolds."

Role as a Key Intermediate in the Assembly of Advanced Synthons

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound can be considered an advanced synthon itself, or it can be readily converted into other valuable intermediates. For example, the boronic acid can be transformed into other functional groups, or the pyridine ring can be further functionalized. This allows for the stepwise and controlled assembly of complex molecular architectures, a critical aspect of drug discovery programs. The presence of the fluorine atom is particularly noteworthy, as the introduction of fluorine into drug candidates can often lead to improved metabolic stability and binding affinity.

Development of Privileged Scaffolds through Derivatization

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Pyridine and its derivatives are well-established privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. frontierspecialtychemicals.com By using this compound as a starting point, chemists can generate libraries of novel pyridine derivatives through various chemical transformations. These derivatives can then be screened for biological activity against a range of targets, such as kinases, which are important enzymes in cell signaling and are often implicated in diseases like cancer. acs.orgmdpi.com

Exploration of Structure-Reactivity Relationships in Precursor Synthesis

The synthesis of this compound relies on the preparation of a key precursor, typically a halogenated pyridine derivative that can be converted to the boronic acid. A common and effective precursor is 2-methoxy-3-bromo-5-fluoropyridine. The synthesis of this intermediate provides a clear example of how the electronic properties of substituents on the pyridine ring dictate the reaction pathways and conditions.

A documented synthetic process for 2-methoxy-3-bromo-5-fluoropyridine begins with 2-methoxy-5-aminopyridine. google.com The transformation involves a two-step sequence: a diazotization-fluorination reaction followed by a bromination reaction.

Synthetic Pathway to Precursor 2-methoxy-3-bromo-5-fluoropyridine:

Step Reaction Starting Material Key Reagents Intermediate/Product
1 Diazotization & Fluorination 2-methoxy-5-aminopyridine Acid (e.g., HCl, H₂SO₄), Nitrous acid (or nitrite), Fluorinating agent (e.g., HBF₄) 2-methoxy-5-fluoropyridine

This table outlines the general synthetic steps for the precursor. Specific conditions can be optimized for yield and purity. google.com

The structure-reactivity relationship is critical in this synthesis:

Step 1 (Fluorination): The amino group at the 5-position is converted into a diazonium salt, which is subsequently displaced by fluoride (B91410). The methoxy group at the 2-position is an electron-donating group, which activates the pyridine ring, while the nitrogen atom of the ring is electron-withdrawing. The precise control of temperature, typically cooling to 0-5°C for diazotization before warming, is crucial for managing the stability of the diazonium intermediate. google.com

Step 2 (Bromination): The resulting 2-methoxy-5-fluoropyridine is then brominated. The position of bromination is directed by the existing substituents. The methoxy group strongly activates the ortho and para positions. In this case, it directs the incoming electrophile (bromine) to the 3-position. The fluorine atom at the 5-position is a deactivating group, which further influences the regioselectivity of the bromination.

Once the precursor 2-methoxy-3-bromo-5-fluoropyridine is obtained, it is converted to the final boronic acid. This is typically achieved through a lithium-halogen exchange reaction followed by trapping with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent hydrolysis. nih.gov The reactivity in this step is governed by the ease of the bromine-lithium exchange, which is facilitated by the electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine atom.

Materials Science Applications (Excluding Physical Properties of Materials)

The unique combination of a nucleophilic pyridine nitrogen, a versatile boronic acid group for covalent coupling, and the property-modulating fluoro and methoxy groups makes this compound a valuable component in materials science.

While not typically polymerized directly, this compound is an ideal starting material for the synthesis of functional monomers, which are then used as building blocks for advanced polymers. Boronic acid-containing polymers have garnered significant interest for a range of applications. nih.govrsc.org A general strategy involves functionalizing the pyridine core with a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose. nih.gov The boronic acid group of the title compound can be reacted with a halogenated compound that already contains a polymerizable group.

General Strategy for Monomer Synthesis:

Step Reaction Type Reactant 1 Reactant 2 (Example) Resulting Monomer

This table illustrates a generalized approach to creating polymerizable monomers from the title compound.

The resulting monomer can then be polymerized using standard techniques like free-radical polymerization or more controlled methods such as Atom Transfer Radical Polymerization (ATRP) to create well-defined polymer chains. nih.gov These polymers, featuring pendant fluorinated pyridine units, can be designed for applications in specialty coatings, membranes, or as functional additives.

Porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are at the forefront of materials research. The title compound is a promising candidate for inclusion as a building block or "linker" in these structures.

Incorporation into Covalent Organic Frameworks (COFs): Boronic acids are foundational building blocks for COFs. rsc.org They can undergo self-condensation under dehydrating conditions to form stable, porous networks linked by boroxine (B1236090) rings (a six-membered ring of alternating boron and oxygen atoms). The use of this compound as the sole building block would lead to a COF whose pore walls are decorated with fluoro and methoxy functional groups. The fluorination of the building block can increase the Lewis acidity of the boronic acid, potentially reducing the reaction time needed for framework synthesis. researchgate.net

Incorporation into Metal-Organic Frameworks (MOFs): In MOF synthesis, organic linkers connect metal ions or clusters to form a porous framework. bohrium.com Fluorinated MOFs (F-MOFs) are of particular interest because the fluorine atoms can impart properties such as hydrophobicity and unique gas sorption affinities. rsc.orgnortheastern.eduresearchgate.netresearchgate.net this compound can be envisioned as a component of a larger, custom-designed linker. For instance, the boronic acid could be used to couple the pyridine core to other aromatic units via Suzuki coupling, creating a di- or tri-topic linker with multiple metal-coordinating sites (e.g., the pyridine nitrogen and carboxylate groups on the other aromatic rings). When this fluorinated linker is reacted with metal salts (e.g., of Zinc or Copper), it would form a stable F-MOF. The fluorine and methoxy groups would project into the pores of the MOF, creating a chemically tailored environment for selective molecular adsorption or catalysis. researchgate.netacs.org

Potential Framework Synthesis Overview:

Framework Type Role of Title Compound Co-reactant(s) Key Bonds Formed Resulting Feature
COF Monomer/Building Block (Self-condensation) B-O-B (Boroxine) Pores decorated with fluoro-methoxypyridine units

This table summarizes the potential roles of this compound in the construction of porous organic frameworks.

Computational and Theoretical Investigations

Molecular Structure and Conformation Analysis

A comprehensive conformational analysis is fundamental to understanding the three-dimensional structure and stability of 2-Fluoro-5-methoxypyridine-3-boronic acid.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable (lowest energy) three-dimensional arrangement of atoms in a molecule. A typical study would employ a functional, such as B3LYP, and a basis set (e.g., 6-31G*) to calculate the optimized geometry. The results would be presented in a table listing key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-FData not available
C5-OData not available
C3-BData not available
B-O1Data not available
B-O2Data not available
Bond Angles (°) F-C2-NData not available
O-C5-C4Data not available
C2-C3-BData not available
O1-B-O2Data not available
Dihedral Angles (°) F-C2-C3-BData not available
C4-C5-O-CH3Data not available

No published data is available to populate this table.

The presence of the boronic acid and methoxy (B1213986) groups, which can rotate around their respective single bonds, suggests a complex conformational landscape. A computational study would explore the potential energy surface by systematically rotating these groups to identify different conformers (local energy minima) and the transition states that separate them. This analysis would reveal the most likely shape of the molecule in different environments and the energy barriers to conformational change.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule dictate its reactivity. Computational methods are used to calculate various descriptors that predict how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

No published data is available to populate this table.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential (red/yellow) around the fluorine, nitrogen, and oxygen atoms, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the boronic acid protons and the hydrogen atoms of the methyl group. This information is invaluable for predicting intermolecular interactions and sites of reaction.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs for the various bonds within this compound would identify the weakest bonds and potential sites for radical reactions. Furthermore, for reactions in which this molecule participates, such as Suzuki-Miyaura cross-coupling, computational studies could model the reaction pathway and calculate the activation energies (reaction barriers) for each step. This would provide a detailed mechanistic understanding and help in optimizing reaction conditions.

Spectroscopic Characterization Techniques for Structural Elucidation in Research

The precise structural determination of "this compound" is fundamental to understanding its reactivity and potential applications. A combination of spectroscopic techniques is typically employed to elucidate the molecular structure in both solution and solid states. While specific experimental data for this compound is not extensively available in the public domain, this section outlines the principal techniques and the expected findings based on studies of analogous compounds.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. epequip.comnih.gov For "this compound," these techniques would be crucial for confirming the presence of the pyridine (B92270) ring, the C-F bond, the methoxy group, and the boronic acid moiety.

In a typical FT-IR and Raman analysis of this compound, specific vibrational modes would be expected. The O-H stretching of the boronic acid group would likely appear as a broad band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring would produce characteristic bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration, a key feature of this molecule, typically gives a strong absorption in the 1000-1300 cm⁻¹ range. The methoxy group would be identified by its C-H stretching vibrations around 2850-2950 cm⁻¹ and the C-O stretching vibration near 1040 cm⁻¹. core.ac.uk

Raman spectroscopy would provide complementary information. While O-H bands are typically weak in Raman spectra, the symmetric vibrations of the pyridine ring and the C-F bond would be readily observable. epequip.com Comparative analysis of the FT-IR and Raman spectra can help in a more definitive assignment of the vibrational modes. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Boronic Acid (B(OH)₂) O-H Stretch 3200-3600
B-O Stretch 1300-1400
Pyridine Ring C-H Stretch >3000
C=C, C=N Stretch 1400-1600
Fluoro Group C-F Stretch 1000-1300
Methoxy Group C-H Stretch 2850-2950

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For "this compound," a comprehensive analysis would involve ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts of the two aromatic protons would be influenced by the positions of the fluoro, methoxy, and boronic acid substituents. The methoxy protons would appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons of the B(OH)₂ group often show a broad signal that can exchange with solvent protons, making it sometimes difficult to observe.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JC-F), resulting in a splitting of its signal. The carbon atom bonded to the boron atom may show a broadened signal due to the quadrupolar nature of the boron nucleus.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive technique for its characterization. db-thueringen.deyoutube.com A single resonance would be expected for the fluorine atom on the pyridine ring. The chemical shift and coupling to adjacent protons would confirm its position.

¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronic acids and would show a signal corresponding to the trigonal planar boron atom. The chemical shift, typically in the range of 20-30 ppm (referenced to BF₃·OEt₂), is sensitive to the electronic environment and the presence of any coordinating species. acs.org

Table 2: Predicted NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H Pyridine-H 7.0-8.5 Doublet, Doublet of doublets
Methoxy-H 3.5-4.0 Singlet
B(OH)₂-H Broad, variable Singlet (broad)
¹³C Pyridine-C 100-160 Singlet, Doublet (due to C-F coupling)
Methoxy-C 50-60 Singlet
¹⁹F Pyridine-F Variable Singlet or multiplet (due to H-F coupling)

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For "this compound," an XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Based on studies of similar pyridine boronic acids, it is expected that the molecule would exhibit a planar pyridine ring. rsc.orgdergipark.org.tr The boronic acid group is also expected to be largely planar. In the crystal lattice, extensive hydrogen bonding involving the boronic acid hydroxyl groups is anticipated, potentially forming dimeric or polymeric structures. These hydrogen bonds play a crucial role in the solid-state packing of the molecules. rsc.org The presence of the fluorine and methoxy substituents will also influence the crystal packing through dipole-dipole interactions and potentially weak C-H···F and C-H···O hydrogen bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

"this compound" is a potential coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org Computational modeling can be employed to study the entire catalytic cycle of such a reaction. nih.govmdpi.commdpi.com

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org DFT calculations can model each of these steps, providing the geometries and energies of reactants, intermediates, transition states, and products. For a reaction involving "this compound," computational studies would focus on the transmetalation step, where the pyridyl group is transferred from the boron atom to the palladium center. The electronic effects of the fluoro and methoxy substituents on the pyridine ring would influence the rate of this step. The fluorine atom, being electron-withdrawing, might affect the nucleophilicity of the ipso-carbon atom attached to boron, thereby influencing the transmetalation barrier. nih.gov

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. nih.gov For the Suzuki-Miyaura coupling of "this compound," DFT calculations can determine the geometry of the transition state for the rate-determining step, which is often the transmetalation or reductive elimination. rsc.org

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step and providing a theoretical basis for the observed reaction kinetics. nih.gov For instance, a computational study could compare the energy profiles for the coupling of different substituted pyridine boronic acids, revealing how substituents like fluorine and methoxy modulate the reaction rate and efficiency. researchgate.netresearchgate.net

Table 3: Compounds Mentioned

Compound Name
This compound
2-Fluoropyridine-5-boronic acid
2-amino-5-chloropyridine
2-amino-6-chloropyridin
3,6-dichloropyridazine
3,4,5-trichloropyridazine
5-(4-bromophenyl)-4,6-dichloropyrimidine
Pyridine-4-boronic acid methyl ester
4-fluorophenylboronic acid
Phenylboronic Acid
4,5-dibromo-2-methylpyridazin-3(2H)-one
Ferrocenylboronic acid
Ferrocene-1,1′-diboronic acid
Ferrocene-1,1′-diboronic acid dipinacol ester
2-bromopyridine
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Solvation Effects in Computational Simulations

The chemical behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational simulations, therefore, must accurately account for these solvation effects to provide meaningful predictions of the molecule's properties and reactivity. The choice of the solvation model is critical, as it can impact the calculated conformational preferences, electronic structure, and the energetic barriers of reactions involving this compound.

Theoretical investigations of similar pyridine derivatives and boronic acids have demonstrated the importance of considering the solvent environment. researchgate.netpnas.org For this compound, both explicit and implicit solvation models can be employed to simulate these effects.

Implicit Solvation Models:

Implicit or continuum solvation models are a computationally efficient method to approximate the effect of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), are commonly used in conjunction with Density Functional Theory (DFT) calculations for molecules of this nature. pnas.orgjlu.edu.cn

The use of an implicit solvent model can significantly alter the predicted conformational stability of this compound compared to gas-phase calculations. The relative energies of different rotamers, particularly concerning the orientation of the boronic acid and methoxy groups, can be influenced by the polarity of the solvent. For instance, conformations with a larger dipole moment are generally stabilized to a greater extent in polar solvents.

A hypothetical study on this compound might yield results similar to those shown in the table below, illustrating the influence of solvent polarity on the relative energy of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents using an Implicit Solvation Model (IEFPCM).

ConformerGas Phase (Relative Energy, kcal/mol)Water (Relative Energy, kcal/mol)Dichloromethane (Relative Energy, kcal/mol)
A 0.000.000.00
B 1.250.851.10
C 2.501.752.20

Explicit Solvation Models:

Explicit solvation models provide a more detailed and accurate representation of solute-solvent interactions by including individual solvent molecules in the simulation. This approach allows for the direct modeling of specific interactions, such as hydrogen bonding between the boronic acid group and water molecules, or between the pyridine nitrogen and protic solvents. mdpi.com

Molecular Dynamics (MD) simulations or Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often used for explicit solvation studies. mdpi.com In a QM/MM approach, the solute (this compound) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method (MM). mdpi.com

These simulations can provide insights into the structure of the solvation shell around the molecule. For this compound in an aqueous solution, explicit models would likely show strong hydrogen bonding between the hydroxyl groups of the boronic acid and water molecules, as well as potential hydrogen bonding to the pyridine nitrogen and the oxygen of the methoxy group. The fluorine atom, being a weak hydrogen bond acceptor, would have a lesser, though not entirely negligible, influence on the local solvent structure.

The following table presents hypothetical data that could be obtained from a QM/MM simulation to characterize the solvation structure.

Table 2: Hypothetical Average Number of Hydrogen Bonds between this compound and Water Molecules from a QM/MM Simulation.

Functional GroupAverage Number of Hydrogen Bonds (Donor)Average Number of Hydrogen Bonds (Acceptor)
Boronic Acid (-B(OH)₂) 2.81.5
Pyridine Nitrogen 01.2
Methoxy Oxygen 00.8
Fluorine 00.2

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies

The demand for structurally complex and stereochemically defined molecules necessitates the development of advanced synthetic methods. For derivatives of 2-fluoro-5-methoxypyridine-3-boronic acid, future efforts will likely concentrate on asymmetric synthesis and novel activation chemistries.

While the parent compound is achiral, many of its applications involve creating chiral derivatives. The development of methods for the enantioselective functionalization of the pyridine (B92270) ring or for reactions involving the boronic acid moiety is a significant area of future research. An emerging strategy involves organocatalytic homologation, which could be adapted to synthesize chiral α-trifluoromethylated boronic acid derivatives from the parent compound. nih.gov For instance, using trifluorodiazoethane in the presence of a chiral organocatalyst like a BINOL derivative could provide access to a range of chiral building blocks with high enantioselectivity. nih.gov

Furthermore, the development of new chiral derivatizing agents is crucial for the analysis and separation of enantiomers. Chiral diols, such as pinanediol, can react with boronic acids to form diastereomeric boronate esters. acs.org The distinct signals of these diastereomers in NMR spectra allow for the determination of enantiomeric purity. acs.org Future research could identify optimal chiral diols for derivatizing chiral compounds synthesized from this compound, streamlining their characterization.

Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their mild reaction conditions and unique reactivity. These techniques offer new ways to form carbon-carbon and carbon-heteroatom bonds.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, is a powerful tool for generating radical intermediates under gentle conditions. uni-regensburg.de Organotrifluoroborates, which can be readily prepared from boronic acids, are excellent radical precursors. nih.gov The this compound could be converted to its corresponding potassium trifluoroborate salt, which could then participate in photoredox-mediated cross-coupling reactions to install alkyl, alkenyl, or aryl groups. nih.gov This approach avoids the harsh conditions sometimes required in traditional cross-coupling and allows for late-stage functionalization of complex molecules. nih.gov

Electrosynthesis offers a reagent-free activation method, relying on an applied potential to drive reactions. This technique has been used for the polymerization of aminophenylboronic acid and the synthesis of complex heterocyclic systems like imidazo[1,5-a]pyridines. rsc.orgrsc.org Future research could explore the electrochemical oxidation or reduction of this compound to generate reactive intermediates for subsequent coupling or cyclization reactions, providing a sustainable alternative to chemical oxidants or reductants.

Exploration of New Catalytic Systems

While palladium catalysis is the cornerstone of boronic acid chemistry, its cost and toxicity have spurred the search for more sustainable alternatives.

There is a significant industrial and academic push to replace precious metal catalysts like palladium with earth-abundant metals such as iron, nickel, and cobalt. nsf.gov These metals are less expensive, more sustainable, and can exhibit unique reactivity. researchgate.neted.ac.uk Nickel catalysts, for example, have proven effective in the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids and can achieve transformations that are challenging for palladium. nsf.gov Iron-catalyzed cross-coupling reactions are also gaining prominence, offering the potential for greener and more cost-effective industrial processes. researchgate.net The development of robust and versatile catalyst systems based on these first-row transition metals for coupling reactions involving this compound is a key future objective. This includes designing new ligands to stabilize the catalyst and improve its activity and selectivity for this specific substrate. researchgate.net

Metal-free catalytic systems represent another frontier in sustainable chemistry. Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding issues of metal contamination in the final products. Asymmetric homologation using BINOL-derived organocatalysts is a prime example of how this approach can be applied to boronic acids to create valuable chiral molecules. nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While specific applications for this compound have yet to be reported, the potential is vast. Enzymes could be engineered to perform selective C-H functionalization on the pyridine ring or to catalyze coupling reactions with high chemo- and regioselectivity, providing environmentally benign synthetic routes.

Advanced Functionalization Strategies

Future research will also focus on more sophisticated strategies to incorporate this compound into complex molecules. Late-stage functionalization, where a key structural modification is introduced at the end of a synthetic sequence, is highly valuable in drug discovery. The mild conditions of photoredox catalysis make it particularly suitable for this purpose, allowing the boronic acid moiety to be converted into other functional groups without disturbing the rest of a complex molecule. nih.gov

Another advanced strategy involves the use of boronic acid protecting groups to enhance stability and control reactivity. Air-stable MIDA (N-methyliminodiacetic acid) boronates, for example, can be used in iterative cross-coupling reactions, allowing for the sequential and controlled assembly of complex molecular architectures. frontierspecialtychemicals.comnih.gov Applying this strategy to this compound would enable its use in automated synthesis platforms and facilitate the construction of diverse compound libraries for screening.

Late-Stage Functionalization of Complex Molecules Utilizing the Compound

The introduction of the 2-fluoro-5-methoxypyridinyl moiety into complex molecules at a late stage of a synthetic sequence is a powerful strategy for the rapid generation of analogues with potentially improved pharmacological or material properties. The unique electronic and steric properties of this compound make it an attractive coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern cross-coupling chemistry. Research is increasingly focused on applying this building block to the modification of natural products, approved drugs, and other biologically active compounds. This approach allows for the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each analogue.

Challenges in this area include overcoming steric hindrance and ensuring compatibility with a wide range of functional groups present in the complex substrate. Future research will likely concentrate on the development of more active and selective palladium catalysts and ligand systems specifically tailored for the coupling of this and similar heteroaryl boronic acids.

Precise Control over Regioselectivity and Chemoselectivity

Achieving precise control over regioselectivity and chemoselectivity is paramount when working with polyfunctionalized substrates. In molecules with multiple potential reaction sites, directing the coupling reaction to a specific position is a significant challenge. The inherent reactivity of the C-B bond in this compound, influenced by the fluorine and methoxy (B1213986) substituents, plays a crucial role in its coupling behavior.

Current research endeavors are aimed at understanding and exploiting subtle differences in reactivity to achieve selective cross-couplings on molecules bearing multiple halogen atoms or other coupling handles. For instance, studies on the regioselective cross-coupling of dihalo heterocycles have demonstrated that the choice of catalyst, base, and solvent can significantly influence the outcome of the reaction. nih.gov Future work will likely involve a deeper mechanistic investigation into the factors governing selectivity in reactions involving this compound, potentially leading to the development of predictable and general methods for selective functionalization.

Scaling-Up and Process Intensification in Academic Synthesis

The transition of synthetic methodologies from small-scale laboratory experiments to larger-scale production is a critical aspect of chemical research and development. This is particularly relevant for compounds like this compound, which serve as key intermediates in the synthesis of high-value products.

Continuous Flow Chemistry Applications for Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. The synthesis of boronic acids, which can involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry. organic-chemistry.org

Recent advancements have demonstrated the successful multigram-scale synthesis of various boronic acids using continuous flow setups, achieving high throughput and short reaction times. organic-chemistry.org This approach minimizes the accumulation of unstable intermediates and allows for precise control over reaction parameters. The application of continuous flow technology to the synthesis of this compound and its derivatives holds significant promise for making these valuable building blocks more accessible and affordable. Research in this area is expected to focus on optimizing flow reactor design, integrating in-line purification techniques, and developing fully automated synthesis platforms.

Development of Robust and Economical Synthetic Routes

The development of robust and economical synthetic routes is essential for the widespread adoption of this compound in both academic and industrial settings. This involves minimizing the number of synthetic steps, utilizing readily available and inexpensive starting materials, and optimizing reaction conditions to maximize yield and minimize waste.

While specific robust synthetic routes for this compound are proprietary or detailed in specialized literature, the general principles of process optimization are applicable. This includes exploring alternative synthetic disconnections, investigating greener solvents and reagents, and developing purification methods that are amenable to large-scale implementation.

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating the discovery and optimization of new chemical reactions and processes.

Predictive Modeling for Reaction Discovery

Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control reactivity and selectivity. mdpi.com For Suzuki-Miyaura reactions involving this compound, predictive modeling can be used to:

Screen potential catalysts and ligands: By calculating the activation energies for different catalytic cycles, it is possible to identify promising candidates for experimental evaluation.

Understand the origins of regioselectivity: Computational studies can elucidate the subtle electronic and steric interactions that favor one regioisomer over another. researchgate.net

Predict the outcome of unknown reactions: As computational models become more accurate, they can be used to predict the feasibility and potential yield of new cross-coupling reactions, guiding experimental efforts towards more promising targets.

The synergy between predictive modeling and high-throughput experimentation is particularly powerful. nih.gov Automated systems can rapidly screen a wide range of reaction conditions, and the resulting data can be used to train and refine computational models, leading to a virtuous cycle of discovery and optimization. Future research will undoubtedly see a greater reliance on these integrated approaches to tackle increasingly complex synthetic challenges involving specialized reagents like this compound.

Data-Driven Approaches and Machine Learning in Reaction Optimization

The optimization of chemical reactions, particularly complex multi-component reactions like the Suzuki-Miyaura coupling, is a significant challenge in synthetic chemistry. Discovering the ideal combination of catalyst, ligand, base, solvent, and temperature for a given set of substrates requires navigating a vast and high-dimensional experimental space. frontierspecialtychemicals.com Traditional optimization methods are often time-consuming and rely heavily on chemical intuition.

Recently, data-driven approaches and machine learning (ML) have emerged as powerful tools to accelerate and improve this process. For challenging couplings, such as those involving heteroaryl boronic acids like this compound, ML offers a path to more general and higher-yielding reaction conditions. sigmaaldrich.com

The process often involves a "closed-loop" workflow where an ML model makes predictions, a robotic system performs the experiments, and the results are fed back to the model for iterative improvement. frontierspecialtychemicals.comsigmaaldrich.com Researchers have successfully used this strategy to optimize conditions for heteroaryl Suzuki-Miyaura couplings. By strategically selecting a diverse set of representative substrates and reaction parameters, an initial dataset is generated. An ML algorithm then analyzes this data to predict a new set of conditions likely to produce a higher average yield across the entire substrate matrix. frontierspecialtychemicals.com After several automated cycles, this approach has identified novel conditions that doubled the average yield compared to widely used benchmarks developed through traditional means. sigmaaldrich.com

A major challenge for these ML models is the quality and availability of data. Many published studies only report successful outcomes ("positive data"), leading to biased datasets. For an ML model to learn the true landscape of a reaction, it needs access to both positive and negative results. The automated, closed-loop approach inherently generates this balanced data, improving the model's predictive accuracy. frontierspecialtychemicals.com Despite these advances, some studies have shown that without systematically generated, high-quality data, ML models may simply learn to predict the most popular (but not necessarily optimal) conditions reported in the literature, highlighting the critical need for structured and unbiased data generation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Fluoro-5-methoxypyridine-3-boronic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and boronation steps. Critical factors include:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) during lithiation to prevent decomposition.
  • Protecting group strategy : Using pinacol ester intermediates to stabilize the boronic acid moiety during synthesis .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization to isolate the product.
    • Data Table :
StepConditionsYield (%)Purity (%)
Halogenation−78°C, THF, 2h65–70>90
Boronation0°C, B(OMe)₃, 12h50–60>95

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Storage temperature : 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Solvent compatibility : Store under inert atmosphere (N₂/Ar) in anhydrous DMSO or THF for long-term stability.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C2, methoxy at C5) and boronic acid presence (B-OH peak at δ 7–9 ppm in ¹¹B NMR) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₆H₇BFNO₃, theoretical m/z 183.04) .
  • XRD : Resolve crystal structure if single crystals are obtainable.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-couplings?

  • Methodological Answer :

  • DFT calculations : Model the electronic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) groups on boronic acid reactivity.
  • Transition state analysis : Identify steric hindrance at the boronic acid site due to ortho-substituents .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize catalytic activity .

Q. What strategies mitigate competing side reactions in cross-coupling applications?

  • Methodological Answer :

  • Protecting groups : Temporarily mask the boronic acid with pinacol esters to prevent protodeboronation .
  • Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity for sterically hindered substrates .
  • Reaction monitoring : Employ LC-MS to detect intermediates and adjust conditions in real-time.

Q. How can bioactivity be explored given limited literature on this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare with analogs like (3-Chloro-5-methoxypyridin-4-yl)boronic acid to infer antibacterial or anticancer potential .
  • High-throughput screening : Test against enzyme targets (e.g., proteases, kinases) using fluorescence-based assays .
  • In silico docking : Model interactions with biological targets (e.g., β-lactamases) to prioritize experimental validation .

Q. What challenges arise in analyzing vibrational modes for structural characterization?

  • Methodological Answer :

  • FT-IR/Raman : Assign peaks for B-O (1350–1400 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds. Overlapping signals may require isotopic labeling (e.g., ¹⁸O in boronic acid) for clarity .
  • Quantum chemical modeling : Use Gaussian or ORCA software to simulate spectra and validate experimental data .

Data Contradictions and Resolution

  • Contradiction : notes limited bioactivity data for related boronic acids, while highlights their utility in drug discovery.
    • Resolution : Prioritize targeted SAR studies to bridge this gap, leveraging computational predictions to guide wet-lab experiments .

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